molecular formula C23H22ClNO4S B3439575 N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide

Cat. No.: B3439575
M. Wt: 443.9 g/mol
InChI Key: YZBKVGFAKFOIOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide, also known as CHIR-99021, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in stem cell research and regenerative medicine.

Mechanism of Action

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide activates the Wnt signaling pathway by inhibiting glycogen synthase kinase 3 beta (GSK-3β), a key negative regulator of the pathway. By inhibiting GSK-3β, this compound stabilizes β-catenin, a transcriptional co-activator that promotes the expression of genes involved in stem cell self-renewal and differentiation.
Biochemical and Physiological Effects
This compound has been shown to promote the self-renewal and proliferation of ESCs and iPSCs, as well as the differentiation of these cells into various cell types, including neurons, cardiomyocytes, and hepatocytes. This compound has also been shown to enhance the efficiency of reprogramming somatic cells into iPSCs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide is its ability to promote the self-renewal and differentiation of stem cells, making it a valuable tool for stem cell research and regenerative medicine. However, this compound has some limitations, including its potential toxicity and off-target effects, which can affect the reliability and reproducibility of experimental results.

Future Directions

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide has significant potential for future research and development in stem cell research and regenerative medicine. Some potential future directions include investigating the use of this compound in tissue engineering and organoid culture, optimizing the synthesis method to improve the purity and yield of the compound, and developing new derivatives of this compound with improved efficacy and specificity.
Conclusion
In conclusion, this compound is a promising chemical compound with significant potential for applications in stem cell research and regenerative medicine. Although there are some limitations and challenges associated with its use, the benefits of this compound make it a valuable tool for advancing our understanding of stem cell biology and developing new therapies for a range of diseases and conditions.

Scientific Research Applications

N-{3-[(4-chlorophenyl)sulfonyl]-4-hydroxy-5-isopropyl-2-methylphenyl}benzamide has been widely used in stem cell research and regenerative medicine due to its ability to promote the self-renewal and differentiation of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). This compound has been shown to activate the Wnt signaling pathway, which plays a critical role in regulating stem cell fate determination and differentiation.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)sulfonyl-4-hydroxy-2-methyl-5-propan-2-ylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO4S/c1-14(2)19-13-20(25-23(27)16-7-5-4-6-8-16)15(3)22(21(19)26)30(28,29)18-11-9-17(24)10-12-18/h4-14,26H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBKVGFAKFOIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)O)C(C)C)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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